molecular formula C28H25N5O4 B2482273 2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate CAS No. 441290-44-4

2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate

Cat. No.: B2482273
CAS No.: 441290-44-4
M. Wt: 495.539
InChI Key: CEYYLYPRHXFAJM-UHFFFAOYSA-N
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Description

2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a phenylcarbamoyl group, and a benzoate ester. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazolopyrimidine core through a cyclization reaction of appropriate precursors. The phenylcarbamoyl group is introduced via a nucleophilic substitution reaction, and the benzoate ester is formed through esterification. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields, as well as the use of eco-friendly catalysts to minimize environmental impact .

Chemical Reactions Analysis

2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The phenylcarbamoyl group enhances the compound’s binding affinity to these targets, while the benzoate ester influences its solubility and bioavailability. These interactions result in the modulation of biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[2-ethoxy-4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-3-36-23-16-20(14-15-22(23)37-27(35)19-10-6-4-7-11-19)25-24(18(2)31-28-29-17-30-33(25)28)26(34)32-21-12-8-5-9-13-21/h4-17,25H,3H2,1-2H3,(H,32,34)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYYLYPRHXFAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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